molecular formula C13H15N5OS B2666065 N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRAZINE-2-CARBOXAMIDE CAS No. 1448045-80-4

N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRAZINE-2-CARBOXAMIDE

Cat. No.: B2666065
CAS No.: 1448045-80-4
M. Wt: 289.36
InChI Key: PYBUQZWEABFVNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRAZINE-2-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a piperidine ring, and a pyrazine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRAZINE-2-CARBOXAMIDE typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives . The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRAZINE-2-CARBOXAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRAZINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5OS/c19-12(11-9-14-3-4-15-11)17-10-1-6-18(7-2-10)13-16-5-8-20-13/h3-5,8-10H,1-2,6-7H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBUQZWEABFVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=NC=CN=C2)C3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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